Aqueous Stability and Chemoselectivity Advantage Over the Sulfonyl Chloride Analog
This compound exhibits the class-defining stability advantage of sulfonyl fluorides over sulfonyl chlorides. Unlike 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 491850-53-4), the fluoride is stable enough in aqueous media to serve as a click reagent, enabling sequential functionalization of polyfunctional molecules [1]. While the chloride reacts preferentially with highly nucleophilic amino acids like cysteine with uncontrolled kinetics, the fluoride allows for tunable reactivity amenable to rational probe design [2]. Quantitative kinetic data for series of aryl sulfonyl fluorides show that stability with respect to hydrolysis in buffered aqueous solutions is highly dependent on warhead reactivity, a parameter that can be finely tuned by aryl substitution [2].
| Evidence Dimension | Hydrolytic stability in buffered aqueous solution vs. sulfonyl chloride analog |
|---|---|
| Target Compound Data | Stable towards hydrolysis; participates in SuFEx reactions (exact rate constant not determined in isolation). |
| Comparator Or Baseline | 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride: Rapid hydrolysis; primarily reacts at the SO2Cl moiety in most transformations. |
| Quantified Difference | Qualitative class-level difference; sulfonyl fluorides have significantly lower hydrolysis rates than their chloride counterparts. |
| Conditions | General SuFEx reaction conditions and physiological pH 7.4 buffered solutions [REFS-1, REFS-2]. |
Why This Matters
For applications requiring aqueous or physiological conditions, the sulfonyl fluoride's stability prevents premature hydrolysis, ensuring reliable conjugation, whereas the chloride analog would be consumed by water.
- [1] Liashuk, O. S., Andriashvili, V. A., Tolmachev, A. O., & Grygorenko, O. O. (2024). Chemoselective Reactions of Functionalized Sulfonyl Halides. The Chemical Record, 24(2), e202300256. View Source
- [2] Mukherjee, H., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15(45), 9685–9695. View Source
